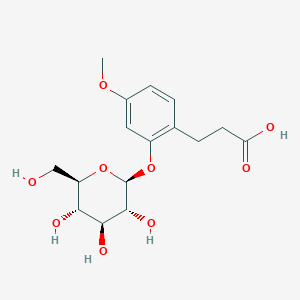

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2,4,6,11,13-17,20-22H,3,5,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNOUBJFOXZOR-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904192 | |

| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477873-63-5 | |

| Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic Acid: Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, a naturally occurring phenolic glycoside. This document details its known natural sources, proposes a biosynthetic pathway based on established metabolic routes, and offers a comprehensive, field-proven protocol for its extraction, isolation, and characterization. Furthermore, it touches upon the potential biological significance of this compound in the context of the therapeutic properties of the plants in which it is found. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a phenolic glycoside that has been identified in a select number of plant species. As a member of the vast class of phenylpropanoid glycosides, it is of interest to the scientific community for its potential contribution to the biological activities of its source organisms. The glycosylation of phenolic compounds is a critical factor in their bioavailability, solubility, and metabolic fate, making the study of such molecules essential for understanding their therapeutic potential. This guide aims to consolidate the current knowledge on this specific compound and provide a practical framework for its further investigation.

Natural Occurrences

To date, 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid has been identified in the following plant species:

-

Tagetes lucida (Mexican Mint Marigold): This perennial herb, belonging to the Asteraceae family, is native to Mexico and Central America. It has a long history of use in traditional medicine for various ailments.[1][2] Analysis of a methanolic extract of Tagetes lucida leaves has led to the isolation of 3-(2-O-beta-D-glucopyranosyl-4-methoxyphenyl)propanoic acid.[1]

-

Caesalpinia bonduc (Gray Nicker): A species of flowering plant in the pea family, Fabaceae, that has a pantropical distribution. Various parts of this plant are used in traditional medicine for their diverse therapeutic properties.[3][4] The compound, referred to as 2-O-β-D-glucosyloxy-4-methoxybenzenepropanoic acid, has been reported as a constituent of this plant.[3]

Proposed Biosynthetic Pathway

The biosynthesis of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is believed to originate from the phenylpropanoid pathway , a major route for the synthesis of a wide variety of plant secondary metabolites.[5][6] The pathway commences with the amino acid L-phenylalanine.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid.

The aglycone, 3-(2-hydroxy-4-methoxyphenyl)propanoic acid, is likely formed through a series of hydroxylation, reduction, and methylation reactions from p-Coumaroyl-CoA. The final step is the glycosylation of the hydroxyl group at the C-2 position of the phenyl ring, catalyzed by a UDP-glycosyltransferase (UGT), which attaches a glucose moiety to the aglycone.[5]

Extraction and Isolation: A Step-by-Step Protocol

The following protocol is a generalized yet robust methodology for the extraction and isolation of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid from its natural sources. This protocol is based on established techniques for the separation of phenolic glycosides from plant matrices.[3][7][8]

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (Tagetes lucida leaves or Caesalpinia bonduc bark). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Maceration: Macerate the powdered plant material in methanol (or 80% ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Selection: The target compound, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Chromatographic Purification

-

Column Chromatography (Silica Gel): Subject the enriched fraction to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative HPLC (Optional): For obtaining a highly pure compound, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed as a final purification step.

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of the target compound.

Structural Elucidation and Characterization

The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C16H22O9.[9] |

| ¹H-NMR Spectroscopy | Elucidation of the proton environment in the molecule. | Signals corresponding to aromatic protons, methoxy group protons, propanoic acid chain protons, and sugar moiety protons. |

| ¹³C-NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Resonances for aromatic carbons, methoxy carbon, carboxylic acid carbon, and glucose carbons. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishing the connectivity between protons and carbons. | Correlation peaks confirming the structure and the point of glycosylation. |

Biological Significance and Potential Applications

While specific biological activities of pure 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid are not extensively documented, the plants from which it is isolated possess a range of therapeutic properties.

-

Tagetes lucida extracts have been reported to exhibit antioxidant, antimicrobial, and antidepressant-like activities.[10][11][12]

-

Caesalpinia bonduc is known for its anti-inflammatory, antidiabetic, and cytotoxic properties.[3][13]

It is plausible that 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, as a phenolic constituent, contributes to the overall antioxidant capacity of these plants. Phenolic acids and their glycosides are known to be effective free-radical scavengers.[1] Further research is warranted to investigate the specific pharmacological effects of this compound.

Conclusion

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a natural product with a confirmed presence in Tagetes lucida and Caesalpinia bonduc. Its biosynthesis likely follows the well-established phenylpropanoid pathway. The protocols outlined in this guide provide a solid foundation for its efficient extraction, isolation, and characterization, paving the way for more detailed investigations into its biological activities and potential therapeutic applications. This document serves as a catalyst for further research into this intriguing phenolic glycoside.

References

-

Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - NIH. (URL: [Link])

-

Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus - PubMed. (URL: [Link])

-

Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC - NIH. (URL: [Link])

-

phytochemical studies and gCMS analysis of caesalpinia bonduc stem bark. (URL: [Link])

-

Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PubMed. (URL: [Link])

-

Tagetes lucida - ResearchGate. (URL: [Link])

-

Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed. (URL: [Link])

-

Biosynthesis of Phenolic Glycosides from Phenylpropanoid and Benzenoid Precursors in Populus - ResearchGate. (URL: [Link])

-

Phytochemical studies andGCMS analysis of Caesalpinia bonduc stem bark - ResearchGate. (URL: [Link])

-

Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - ResearchGate. (URL: [Link])

-

Editorial: Phenylpropanoid biosynthesis in plants - Frontiers. (URL: [Link])

-

Some glycosides isolated in species of Tagetes genus. - ResearchGate. (URL: [Link])

-

3-(2-Glucosyloxy-4-Methoxyphenyl)propanoic acid | C16H22O9 | CID 11100427 - PubChem. (URL: [Link])

-

(PDF) ISOLATION AND INVESTIGATION OF PHYTOCHEMICALS AND PHARMACOLOGICAL SCREENING OF TAGETES ERECTA L. LEAVES EXTRACT - ResearchGate. (URL: [Link])

-

3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid - mzCloud. (URL: [Link])

-

Bioactive compounds from marigold processing waste: Extraction, isolation, and antidiabetic activity - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Tagetes lucida Cav. essential oil and the mixture of its main compounds are antibacterial and modulate antibiotic resistance in multi-resistant pathogenic bacteria - PubMed. (URL: [Link])

-

(PDF) Chemical Constituents of Caesalpinia bonduc - ResearchGate. (URL: [Link])

-

Chemical Constituents of Caesalpinia bonduc - VNU Journal of Science. (URL: [Link])

-

Phytochemical and Pharmacological Screening of Caesalpinia Bonduc. (URL: [Link])

-

Hepatoprotective effects of Tagetes lucida root extract in carbon tetrachloride-induced hepatotoxicity in Wistar albino rats through amelioration of oxidative stress - PubMed Central. (URL: [Link])

-

Phytochemical screening studies of bioactive compounds of African marigold (Tagetes erecta L.) - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])

-

Bioactive compounds from marigold processing waste: Extraction, isolation, and antidiabetic activity - Semantic Scholar. (URL: [Link])

-

Effect of Caesalpinia bonduc Polyphenol Extract on Alloxan-Induced Diabetic Rats in Attenuating Hyperglycemia by Upregulating Insulin Secretion and Inhibiting JNK Signaling Pathway - PMC - PubMed Central. (URL: [Link])

-

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid - Chemical Compound - PlantaeDB. (URL: [Link])

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. (URL: [Link])

-

Some biological activities of Tagetes lucida plant cultivated in Egypt - ResearchGate. (URL: [Link])

-

Tagetes lucida Cav. - Singapore - National Parks Board (NParks). (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. NParks | Tagetes lucida [nparks.gov.sg]

- 3. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 7. sciensage.info [sciensage.info]

- 8. researchgate.net [researchgate.net]

- 9. 3-(2-Glucosyloxy-4-Methoxyphenyl)propanoic acid | C16H22O9 | CID 11100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tagetes lucida Cav. essential oil and the mixture of its main compounds are antibacterial and modulate antibiotic resistance in multi-resistant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatoprotective effects of Tagetes lucida root extract in carbon tetrachloride-induced hepatotoxicity in Wistar albino rats through amelioration of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Caesalpinia bonduc Polyphenol Extract on Alloxan-Induced Diabetic Rats in Attenuating Hyperglycemia by Upregulating Insulin Secretion and Inhibiting JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Biosynthesis of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid

Executive Summary

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, a phenylpropanoid glycoside identified in plant species such as Tagetes lucida[1]. Due to a lack of direct literature elucidating its specific formation, this document presents a scientifically plausible pathway constructed from well-established enzymatic reactions in plant secondary metabolism. The proposed pathway begins with the core phenylpropanoid pathway, leading to the key intermediate p-coumaroyl-CoA. Subsequently, a series of hypothetical modification steps—including reduction, hydrolysis, ortho-hydroxylation, and O-methylation—are detailed to form the aglycone, 3-(2-hydroxy-4-methoxyphenyl)propanoic acid. The final step involves glucosylation by a UDP-glycosyltransferase (UGT). This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols for pathway validation and enzyme characterization.

Introduction

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a specialized plant metabolite belonging to the vast class of phenylpropanoids. Its structure comprises a C6-C3 phenylpropanoic acid backbone featuring a methoxy group at the 4-position of the phenyl ring and a glucose moiety attached via an O-glycosidic bond at the 2-position[1][2]. Phenylpropanoids are critical for plant survival, serving as building blocks for lignin, pigments like flavonoids, and defense compounds (phytoalexins)[3][4]. Their diverse biological activities also make them valuable targets for pharmaceutical and nutraceutical development.

While the biosynthetic pathways for major phenylpropanoids like lignin and flavonoids are well-documented, the formation of less common derivatives often remains uncharacterized. Elucidating these pathways is essential for understanding plant metabolic diversity and for harnessing metabolic engineering to produce these valuable compounds. This guide synthesizes current knowledge to propose a logical and testable biosynthetic route to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, providing a foundational roadmap for future research and discovery.

PART 1: The Phenylpropanoid Core Pathway — Establishing the C6-C3 Backbone

The biosynthesis of virtually all phenylpropanoids begins with the amino acid L-phenylalanine, which is channeled into secondary metabolism through a conserved three-step enzymatic sequence. This core pathway is responsible for generating activated hydroxycinnamoyl-CoA thioesters, the central precursors for a multitude of downstream products.

Step 1: Deamination of L-Phenylalanine

The gateway to the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[5][6] This irreversible reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) , a crucial regulatory point that directs carbon flux from primary metabolism (amino acid synthesis) to secondary metabolism[3][7]. The activity of PAL is often tightly regulated by developmental cues and environmental stimuli, such as pathogen attack or UV light exposure[6].

Step 2: Hydroxylation of trans-Cinnamic Acid

Following its formation, trans-cinnamic acid is hydroxylated at the C4 position of the phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73 family) typically anchored to the endoplasmic reticulum.[8][9][10] C4H utilizes NADPH-cytochrome P450 reductase as an electron donor for the hydroxylation reaction, a critical step that introduces the hydroxyl group necessary for subsequent modifications.[9][11]

Step 3: Thioesterification to p-Coumaroyl-CoA

The final step of the core pathway involves the activation of p-coumaric acid through the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) , which belongs to the family of adenylate-forming enzymes.[12][13] The product, p-coumaroyl-CoA, is a pivotal branch-point intermediate that can be directed towards various biosynthetic routes, including the synthesis of flavonoids, lignin, and, as proposed here, the aglycone of our target molecule.[14][15]

Caption: The core phenylpropanoid pathway converting L-phenylalanine to p-coumaroyl-CoA.

PART 2: Proposed Biosynthetic Pathway for the Aglycone

Starting from p-coumaroyl-CoA, a series of modifications are required to produce the aglycone, 3-(2-hydroxy-4-methoxyphenyl)propanoic acid. The following steps represent a scientifically-grounded hypothesis based on known enzymatic capabilities in plants.

Step 4 & 5: Side Chain Reduction and CoA Hydrolysis

The conversion of the cinnamoyl structure to a phenylpropanoic acid requires the reduction of the α-β double bond of the propenoyl side chain. This is analogous to steps in dihydrochalcone biosynthesis.[4][16] We propose that a Cinnamoyl-CoA Reductase (CCR)-like enzyme reduces p-coumaroyl-CoA to dihydro-p-coumaroyl-CoA. Subsequently, a thioesterase would hydrolyze the CoA group to yield 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid. This compound is a known intermediate in the microbial biosynthesis of phloretin.[17]

Step 6: Ortho-Hydroxylation

To introduce the hydroxyl group at the C2 position, we propose the action of a P450 monooxygenase . Many plant P450s catalyze specific hydroxylations of aromatic rings. For instance, flavone synthase II and flavonoid 3'-hydroxylase add hydroxyl groups to the flavonoid backbone. It is plausible that a specific P450 enzyme recognizes 3-(4-hydroxyphenyl)propanoic acid and catalyzes its conversion to 3-(2,4-dihydroxyphenyl)propanoic acid.

Step 7: Regiospecific O-Methylation

The final step in aglycone formation is the methylation of the hydroxyl group at the C4 position. This reaction is catalyzed by an O-methyltransferase (OMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl donor. Plant genomes contain large families of OMTs with high substrate and positional specificity. An OMT specific for the 4-OH group of 3-(2,4-dihydroxyphenyl)propanoic acid would yield the final aglycone, 3-(2-hydroxy-4-methoxyphenyl)propanoic acid.

Caption: Proposed pathway from p-coumaroyl-CoA to the target aglycone.

PART 3: The Final Glucosylation Step

Glycosylation is a common modification of plant secondary metabolites that enhances their water solubility, stability, and subcellular transport.

Step 8: O-Glucosylation

The final biosynthetic step is the attachment of a glucose molecule to the C2 hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . UGTs utilize an activated sugar donor, typically UDP-glucose, to transfer the glycosyl moiety to an acceptor molecule.[18] The plant kingdom possesses a vast and diverse family of UGTs, often exhibiting strict regiospecificity. For example, specific UGTs are known to glycosylate phloretin at the 2'-O position to form phlorizin.[19][20] It is highly probable that a dedicated UGT exists in Tagetes lucida that specifically recognizes 3-(2-hydroxy-4-methoxyphenyl)propanoic acid, completing the synthesis of the final product.

PART 4: Experimental Validation and Methodologies

As a Senior Application Scientist, the critical next step is to move from a proposed pathway to experimental validation. A multi-pronged approach combining transcriptomics, in vitro enzymology, and in vivo functional analysis is required for robust pathway elucidation.

Experimental Workflow: From Gene Discovery to Pathway Validation

The following workflow outlines a logical progression to identify the responsible genes and confirm their function.

Caption: A systematic workflow for the experimental validation of the proposed pathway.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate UGT

This protocol describes the validation of a candidate UGT for the final glucosylation step.

1. Gene Cloning and Expression Vector Construction:

-

Extract total RNA from Tagetes lucida tissue known to accumulate the target compound.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate UGT gene using sequence-specific primers designed from transcriptome data.

-

Clone the PCR product into an E. coli expression vector (e.g., pET-28a for an N-terminal His-tag).

-

Verify the sequence of the construct via Sanger sequencing.

2. Recombinant Protein Expression and Purification:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 1 L culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme).

-

Lyse cells via sonication and clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

-

Elute the protein with an imidazole gradient and verify purity using SDS-PAGE.

3. In Vitro Enzyme Assay:

-

Causality: This step directly tests the hypothesis that the candidate protein catalyzes the specific biochemical reaction.

-

Prepare a 100 µL reaction mixture containing:

- 50 mM Phosphate buffer (pH 7.5)

- 2 mM UDP-glucose (sugar donor)

- 200 µM 3-(2-hydroxy-4-methoxyphenyl)propanoic acid (acceptor substrate, requires prior synthesis or isolation)

- 5 µg of purified recombinant UGT

- 10 mM MgCl₂

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant using LC-MS/MS.

4. Product Detection and Validation:

-

Use a C18 reverse-phase HPLC column.

-

Compare the retention time and mass spectrum of the product with an authentic standard of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid.

-

The expected product will have a mass corresponding to the aglycone plus the mass of a hexose residue (162.05 Da).

Data Presentation: Expected Enzyme Kinetic Parameters

Once an enzyme's activity is confirmed, its kinetic properties should be characterized. The data below is representative of typical values for plant secondary metabolism enzymes.

| Enzyme Class | Candidate | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |

| UGT | TlUGT1 | 3-(2-hydroxy-4-methoxyphenyl)propanoic acid | 5 - 150 | 0.1 - 5.0 | Hypothetical |

| OMT | TlOMT1 | 3-(2,4-dihydroxyphenyl)propanoic acid | 10 - 200 | 0.05 - 2.0 | Hypothetical |

| P450 | TlCYP_X | 3-(4-hydroxyphenyl)propanoic acid | 1 - 100 | 0.1 - 10.0 | Hypothetical |

Conclusion and Future Directions

This guide outlines a robust, scientifically plausible biosynthetic pathway for 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, beginning from the central phenylpropanoid pathway and proceeding through a series of proposed modification and glycosylation steps. While grounded in established biochemical principles, this pathway remains hypothetical and requires rigorous experimental validation.

The methodologies presented here provide a clear roadmap for identifying and characterizing the requisite genes and enzymes from source organisms like Tagetes lucida. Successful elucidation of this pathway will not only deepen our understanding of plant metabolic diversity but also provide the genetic tools necessary for the heterologous production of this compound. By reconstructing the pathway in microbial hosts such as E. coli or Saccharomyces cerevisiae, it becomes possible to develop sustainable and scalable bioproduction platforms, paving the way for further investigation into the compound's bioactivity and potential applications in medicine and industry.

References

-

Lee, S. Y., Kim, H. U., & Park, Y. C. (2021). Biosynthesis of phloretin and its C-glycosides through stepwise culture of Escherichia coli. Applied Microbiology and Biotechnology, 105(24), 9227–9239. [Link]

-

Wikipedia contributors. (2023, April 29). 4-Coumarate-CoA ligase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

UniProt Consortium. (n.d.). UGT88F2 - Phloretin 2'-O-glucosyltransferase - Pyrus communis (Pear). UniProtKB. Retrieved from [Link]

-

Luo, H., Li, J., Li, C., Zhang, S., & Yuan, Y. (2020). Raising the production of phloretin by alleviation of by-product of chalcone synthase in the engineered yeast. Biotechnology and Bioengineering, 117(9), 2824–2835. [Link]

-

UniProt Consortium. (n.d.). UGT88F1 - Phloretin 2'-O-glucosyltransferase - Malus domestica (Apple). UniProtKB. Retrieved from [Link]

-

Li, M., et al. (2024). Glycosylation mode of phloretin affects the morphology and stress resistance of apple plant. Plant, Cell & Environment, 47(11), 4398-4415. [Link]

-

ResearchGate. (n.d.). Two-step synthesis of phloretin (i.e., chalcones and dihydrochalcones). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-coumarate-coa ligase – Knowledge and References. Retrieved from [Link]

-

Rico-Arcos, L. C., et al. (2022). Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation. Journal of Agricultural and Food Chemistry, 70(4), 1269–1277. [Link]

-

Wang, L., et al. (2024). Phenylalanine ammonia-lyase 2 regulates secondary metabolism and confers manganese tolerance in Stylosanthes guianensis. Plant Physiology. [Link]

-

ResearchGate. (n.d.). Hydroxylation reaction of C4H enzyme converting transcinnamic acid to p-coumaric acid. Retrieved from [Link]

-

Li, X., et al. (2024). Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability. International Journal of Molecular Sciences, 25(11), 6178. [Link]

-

Schalk, M., et al. (2002). Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells. Plant Physiology, 128(3), 933–943. [Link]

-

Hu, C., et al. (2021). Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis. PLOS ONE, 16(10), e0257235. [Link]

-

Costa, M. A., et al. (2003). Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism. Plant Physiology, 132(4), 1902–1914. [Link]

-

Globe Thesis. (2021). Construction Of Phloretin Biosynthetic Pathway In Escherichia Coli. Retrieved from [Link]

-

Tegl, G., et al. (2023). Sequence mining yields 18 phloretin C-glycosyltransferases from plants for the efficient biocatalytic synthesis of nothofagin and phloretin-di-C-glycoside. Biotechnology Journal, 18(10), e2300109. [Link]

-

Jiang, J., & Zhang, X. (2016). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Advances, 6(71), 66675–66687. [Link]

-

IUBMB. (2018). Phloretin Biosynthesis. Retrieved from [Link]

-

Al-hashimi, A. G., et al. (2024). Isolation and Characterization of Phenylalanine Ammonia Lyase (PAL) Genes in Ferula pseudalliacea: Insights into the Phenylpropanoid Pathway. Plants, 13(12), 1667. [Link]

-

Hamberger, B., & Hahlbrock, K. (2004). The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes. Proceedings of the National Academy of Sciences, 101(7), 2209–2214. [Link]

-

ResearchGate. (n.d.). C-glycosylation of phloretin (1) catalyzed by recombinant ScCGT1. Retrieved from [Link]

-

M-CSA. (n.d.). Naringenin-chalcone synthase. Retrieved from [Link]

-

Wang, Y., et al. (2021). Biosynthesis of 3-Hydroxyphloretin Using Rational Design of 4-Hydroxyphenylacetate 3-Monooxygenase. Journal of Agricultural and Food Chemistry, 69(49), 14896–14904. [Link]

-

Tegl, G., et al. (2025). One‐Pot Hetero‐Di‐C‐Glycosylation of the Natural Polyphenol Phloretin by a Single C‐Glycosyltransferase With Broad Sugar Substrate Specificity. Angewandte Chemie International Edition, 64(7), e202416453. [Link]

-

ResearchGate. (n.d.). Dihydrochalcones: Occurrence in the Plant Kingdom, Chemistry and Biological Activities. Retrieved from [Link]

-

Pan, L., et al. (2017). Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor. Plant Physiology, 175(2), 656–668. [Link]

-

Kaundal, A., et al. (2023). Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max). PLOS ONE, 18(5), e0285744. [Link]

-

Pandey, R. P., et al. (2013). Enzymatic Synthesis of Novel Phloretin Glucosides. Applied and Environmental Microbiology, 79(12), 3802–3807. [Link]

-

ResearchGate. (n.d.). Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones. Retrieved from [Link]

-

Schilmiller, A. L., et al. (2020). Spatio-temporal control of phenylpropanoid biosynthesis by inducible complementation of a cinnamate 4-hydroxylase mutant. bioRxiv. [Link]

-

Wikipedia contributors. (2023, December 31). Phenylalanine ammonia-lyase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ibdah, M., et al. (2022). De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces sieboldin in vivo. Frontiers in Plant Science, 13, 1033621. [Link]

-

Yang, M., et al. (2024). Construction and Optimization of Engineered Saccharomyces cerevisiae for De Novo Synthesis of Phloretin and Its Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Ibdah, M., et al. (2018). Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones. Molecules, 23(3), 653. [Link]

-

Santamarta, I., et al. (2022). Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites. Journal of Fungi, 8(1), 74. [Link]

-

McGhie, T. K., et al. (2024). Naringenin chalcone carbon double-bond reductases mediate dihydrochalcone biosynthesis in apple leaves. Plant Physiology, 196(4), 2824–2841. [Link]

-

Rhea. (n.d.). Reaction RHEA:17429. Retrieved from [Link]

-

Shimada, N., et al. (2024). Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin. Biological and Pharmaceutical Bulletin, 47(4), 801–808. [Link]

-

Li, H., et al. (2024). Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi. Molecules, 29(8), 1822. [Link]

-

ResearchGate. (n.d.). Biosynthesis of naringenin. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

PlantaeDB. (n.d.). 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of phloretin and phloridzin (phloretin 2′-O-glucose). Retrieved from [Link]

Sources

- 1. 3-(2-Glucosyloxy-4-Methoxyphenyl)propanoic acid | C16H22O9 | CID 11100427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. Isolation and Characterization of Phenylalanine Ammonia Lyase (PAL) Genes in Ferula pseudalliacea: Insights into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. uniprot.org [uniprot.org]

- 20. uniprot.org [uniprot.org]

An In-depth Technical Guide to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, a phenolic glycoside belonging to the dihydrochalcone class of natural products. Drawing from its structural relationship to well-studied compounds like phloretin and phlorizin, this document elucidates its chemical identity, potential synthesis and isolation strategies, analytical methodologies for its characterization, and its predicted biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the scientific and therapeutic potential of this compound.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The precise chemical identification of a compound is paramount for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid [1].

In scientific literature and chemical databases, it is also known by several synonyms, which are crucial for comprehensive literature searches. These include:

-

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid[1]

-

3-[2-(beta-D-glucopyranosyloxy)-4-methoxyphenyl]propanoic acid[1]

-

Benzenepropanoic acid, 2-(β-D-glucopyranosyloxy)-4-methoxy-

-

DTXSID20904192[1]

Chemical Structure and Properties

The molecular structure of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid consists of a 3-(4-methoxyphenyl)propanoic acid backbone with a glucose moiety attached via an O-glycosidic bond at the 2-position of the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₉ | [1] |

| Molecular Weight | 358.34 g/mol | [1] |

| CAS Number | 477873-63-5 | [1] |

This compound has been reported in the plant Tagetes lucida[1].

Synthesis and Isolation Strategies

While specific literature detailing the synthesis of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is scarce, established methods for the synthesis of phenolic O-glucosides provide a strong foundation for its preparation.

Enzymatic Synthesis

Enzymatic synthesis offers high regioselectivity and stereoselectivity, making it a preferred method for producing glycosides. UDP-glycosyltransferases (UGTs) are particularly effective for this purpose.

Conceptual Workflow for Enzymatic Synthesis:

Caption: Enzymatic synthesis of the target compound.

Experimental Protocol (Proposed):

-

Enzyme Selection: A UDP-glycosyltransferase from a source known to glycosylate phenolic compounds, such as Bacillus licheniformis, would be a suitable candidate[2].

-

Reaction Mixture: The reaction would contain the aglycone (3-(2-hydroxy-4-methoxyphenyl)propanoic acid), a molar excess of UDP-glucose, and the purified UGT enzyme in a buffered solution (e.g., Tris-HCl, pH 8.0).

-

Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the aglycone is consumed or the product concentration plateaus.

-

Purification: The product is purified from the reaction mixture using techniques such as preparative HPLC or column chromatography.

Isolation from Natural Sources

Given its presence in Tagetes lucida, isolation from this plant is a viable approach[1]. A general protocol for the isolation of dihydrochalcone glycosides can be adapted.

Workflow for Natural Product Isolation:

Caption: Isolation workflow from a natural source.

Experimental Protocol (General):

-

Extraction: Dried and powdered plant material is extracted with a polar solvent such as 80% methanol.

-

Concentration: The extract is filtered and concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The target fraction is further purified using a combination of column chromatography techniques, such as silica gel and Sephadex LH-20.

-

Final Purification: Final purification to homogeneity is achieved using preparative HPLC.

Analytical Methodologies

Accurate characterization of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, identification, and quantification of phenolic glycosides.

Experimental Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system is common.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 30-40 minutes.

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at wavelengths characteristic of phenolic compounds (e.g., 280 nm).

-

Quantification: Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from a pure standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight and structural information, which is invaluable for confirmation of identity.

Experimental Protocol:

-

LC System: An HPLC or UPLC system as described above is coupled to a mass spectrometer.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, often in negative ion mode, as phenolic compounds readily deprotonate.

-

Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion ([M-H]⁻) and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

-

Expected Ions: For 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, the expected deprotonated molecular ion [M-H]⁻ is at m/z 357.1199[1]. A characteristic fragment would be the loss of the glucose moiety (162 Da), resulting in an ion corresponding to the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of novel compounds.

Experimental Protocol:

-

Solvent: The purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Experiments: A suite of NMR experiments is performed:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure and the position of the glycosidic linkage.

-

Predicted Biological Activities and Therapeutic Potential

While specific biological studies on 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid are not extensively reported, its structural similarity to phloretin and its glycosides allows for informed predictions of its biological activities. Phloretin and its 2'-O-glucoside, phlorizin, are known to possess significant antioxidant, anti-inflammatory, and antidiabetic properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring of the aglycone is key to this activity.

Mechanism of Action:

Caption: Antioxidant mechanism of phenolic compounds.

It is anticipated that 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid will exhibit antioxidant activity, which can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Effects

Phloretin has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). It is plausible that 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, upon potential hydrolysis to its aglycone in vivo, could exhibit similar anti-inflammatory properties.

Antidiabetic Potential

The most well-documented activity of the related compound phlorizin is its ability to inhibit sodium-glucose cotransporters (SGLTs) in the kidneys and intestines, leading to increased urinary glucose excretion and reduced blood glucose levels[3]. Phloretin also inhibits glucose transporters, albeit with different specificities[4]. Therefore, 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid warrants investigation for its potential to modulate glucose transport and its relevance in the context of diabetes management.

Future Directions and Conclusion

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid represents an intriguing natural product with a chemical scaffold suggestive of significant biological activity. This technical guide has outlined its chemical identity, plausible routes for its synthesis and isolation, and robust analytical methods for its characterization. Based on the well-documented bioactivities of its structural analogs, this compound holds promise as a lead for the development of new therapeutic agents, particularly in the areas of antioxidant, anti-inflammatory, and antidiabetic applications.

Future research should focus on the targeted synthesis and isolation of this compound to enable comprehensive biological screening. Elucidating its specific mechanisms of action and evaluating its pharmacokinetic and pharmacodynamic profiles will be critical steps in realizing its therapeutic potential.

References

-

PubChem. (n.d.). 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

mzCloud. (2018, July 20). 3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid. Retrieved January 16, 2026, from [Link]

-

Pandey, R. P., et al. (2013). Enzymatic Synthesis of Novel Phloretin Glucosides. Applied and Environmental Microbiology, 79(11), 3516-3521. [Link]

-

Tanaka, T., et al. (1984). Isolation of Trilobatin, a Sweet Dihydrochalcone-Glucoside from Leaves of Vitis piasezkii MAXIM. Chemical and Pharmaceutical Bulletin, 32(6), 2403-2405. [Link]

-

Spagou, K., et al. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Liquid Chromatography & Related Technologies, 34(15), 1475-1488. [Link]

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

-

Choi, Y. H., et al. (2009). Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Food Chemistry, 116(1), 315-320. [Link]

-

Rezk, B. M., et al. (2021). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. International Journal of Molecular Sciences, 22(1), 1-21. [Link]

-

Sun, F., et al. (2022). Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin. Molecules, 27(19), 6275. [Link]

-

Wang, L., et al. (2021). Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism. Molecules, 26(22), 6893. [Link]

Sources

An In-Depth Technical Guide to 3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid, a phenolic glycoside isolated from the leaves of Tagetes lucida. This document delves into the compound's structure, physicochemical properties, spectroscopic characterization, and known biological activities. Detailed protocols for its isolation from natural sources are presented, offering researchers a foundational methodology for obtaining this compound for further study. The guide is intended to serve as a vital resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery, facilitating a deeper understanding of this promising bioactive molecule.

Introduction and Natural Occurrence

3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid, with the chemical formula C₁₆H₂₂O₉, is a naturally occurring phenolic acid glycoside.[1] It belongs to the class of organic compounds known as phenylpropanoic acids, which feature a benzene ring linked to a propanoic acid moiety. This compound is distinguished by the presence of a β-D-glucopyranosyl residue attached to the phenolic ring, which significantly influences its solubility and biological properties.

The primary documented natural source of this compound is Tagetes lucida, commonly known as Mexican tarragon, a perennial plant native to Mexico and Central America.[2][3] It is one of several phenolic constituents isolated from the methanolic extract of the plant's leaves.[2][3] The presence of this and other phenolic compounds contributes to the traditional medicinal uses and observed antioxidant properties of Tagetes lucida extracts.[2]

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid consists of a 3-(2-hydroxy-4-methoxyphenyl)propanoic acid aglycone linked to a glucose molecule via an O-glycosidic bond at the C-2 position of the phenyl ring.

Table 1: Physicochemical Properties of 3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₉ | [1] |

| Molecular Weight | 358.34 g/mol | [1] |

| IUPAC Name | 3-[2-(β-D-glucopyranosyloxy)-4-methoxyphenyl]propanoic acid | [1] |

| CAS Number | 477873-63-5 | [1] |

| Appearance | Not explicitly reported, likely a solid | - |

| Solubility | Soluble in methanol | [2] |

| Computed XLogP3 | -0.8 | [1] |

Isolation from Natural Sources: Tagetes lucida

The following protocol is based on the methodology described by Aquino et al. (2002) for the isolation of 3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid from the leaves of Tagetes lucida.[2]

Experimental Protocol: Isolation and Purification

-

Plant Material and Extraction:

-

Air-dried and powdered leaves of Tagetes lucida are subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in a mixture of methanol and water (9:1) and partitioned successively with n-hexane and then chloroform to remove nonpolar constituents.

-

The remaining hydroalcoholic layer is further partitioned with n-butanol. The butanolic fraction, containing the polar glycosides, is retained.

-

-

Chromatographic Separation:

-

The n-butanol fraction is concentrated and subjected to column chromatography on a Sephadex LH-20 column.

-

Elution is performed with methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a gradient elution system of acetonitrile and water.

-

Start [label="Dried Leaves of\nTagetes lucida", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol_Extraction [label="Methanol Extraction"]; Solvent_Partitioning [label="Solvent Partitioning\n(Hexane, Chloroform, n-Butanol)"]; Column_Chromatography [label="Sephadex LH-20\nColumn Chromatography"]; HPLC [label="Preparative HPLC"]; End [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Methanol_Extraction; Methanol_Extraction -> Solvent_Partitioning; Solvent_Partitioning -> Column_Chromatography [label="n-Butanol Fraction"]; Column_Chromatography -> HPLC; HPLC -> End; }

Caption: General workflow for the isolation of the target compound.Chemical Characterization

The structural elucidation of 3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following data is based on the characterization reported in the literature.[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CD₃OD)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Aglycone | ||

| 1 | 120.8 | - |

| 2 | 156.9 | - |

| 3 | 100.2 | 6.55 (d, 2.5) |

| 4 | 159.9 | - |

| 5 | 106.0 | 6.50 (dd, 8.5, 2.5) |

| 6 | 130.2 | 7.05 (d, 8.5) |

| 7 (CH₂) | 36.1 | 2.60 (t, 7.5) |

| 8 (CH₂) | 26.5 | 2.90 (t, 7.5) |

| 9 (COOH) | 177.5 | - |

| OMe | 55.6 | 3.75 (s) |

| Glucose | ||

| 1' | 102.5 | 4.95 (d, 7.5) |

| 2' | 74.9 | 3.50 (m) |

| 3' | 78.0 | 3.45 (m) |

| 4' | 71.5 | 3.40 (m) |

| 5' | 77.9 | 3.48 (m) |

| 6' | 62.6 | 3.90 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) |

Interpretation of Spectroscopic Data

-

¹H NMR: The aromatic protons at δ 7.05, 6.55, and 6.50 confirm the 1,2,4-trisubstituted benzene ring. The anomeric proton of the glucose unit at δ 4.95 with a large coupling constant (J = 7.5 Hz) is characteristic of a β-glucosidic linkage. The triplet signals at δ 2.90 and 2.60 correspond to the two methylene groups of the propanoic acid side chain. The singlet at δ 3.75 is assigned to the methoxy group protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is observed at δ 177.5. The aromatic carbons and the methoxy carbon are assigned as shown in the table. The signals from δ 62.6 to 102.5 are characteristic of a glucose moiety.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) would typically show a molecular ion peak consistent with the molecular weight of the compound, along with a fragment ion corresponding to the loss of the glucose unit (162 Da), resulting in the aglycone.

Biological Activity and Potential Applications

Antioxidant Activity

3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid has demonstrated significant free-radical-scavenging activity.[2] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, this compound was shown to be an effective antioxidant.[2] This activity is attributed to the phenolic nature of the molecule, which can donate a hydrogen atom to stabilize free radicals. The glycosylation may influence its bioavailability and localization within biological systems.

Compound [label="Phenolic Glycoside\n(H-Donor)"]; Radical [label="Free Radical (R•)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Donation [label="H• Donation", shape=plaintext]; Stabilized_Radical [label="Stabilized Radical (RH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound_Radical [label="Phenoxyl Radical\n(Resonance Stabilized)"];

Compound -> Donation; Radical -> Donation; Donation -> Stabilized_Radical; Donation -> Compound_Radical; }

Caption: Simplified mechanism of free radical scavenging by a phenolic compound.Potential for Drug Development

While research on this specific molecule is still in its early stages, its demonstrated antioxidant properties suggest potential applications in conditions associated with oxidative stress. Further research is warranted to explore its anti-inflammatory, neuroprotective, and other pharmacological activities. Its structural similarity to other bioactive phenylpropanoids also makes it an interesting candidate for further investigation in drug discovery programs.

Conclusion

3-(2-Glucopyranosyloxy-4-methoxyphenyl)propanoic acid is a well-characterized phenolic glycoside from Tagetes lucida with established antioxidant properties. This guide provides the foundational chemical and biological information, along with a detailed isolation protocol, to support further research into its therapeutic potential. The comprehensive spectroscopic data presented herein should serve as a valuable reference for the identification and characterization of this compound in future studies. As the exploration of natural products for novel therapeutic agents continues, this molecule represents a promising lead for further investigation.

References

-

Aquino, R., Cáceres, A., Morelli, S., & Rastrelli, L. (2002). An extract of Tagetes lucida and its phenolic constituents as antioxidants. Journal of Natural Products, 65(12), 1773-1776. [Link]

-

PubChem. (n.d.). 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). An Extract of Tagetes lucida and Its Phenolic Constituents as Antioxidants. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid: A Technical Guide

Introduction

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a phenolic glycoside that belongs to the broader class of phenylpropanoids, a diverse family of natural products derived from the shikimic acid pathway. This compound consists of a hydrocinnamic acid derivative (3-(2-hydroxy-4-methoxyphenyl)propanoic acid) linked to a glucose molecule via a glycosidic bond. Its presence has been reported in medicinal plants such as Tagetes lucida[1]. The conjugation of the phenylpropanoid aglycone to a glucose moiety significantly influences its physicochemical properties, such as solubility and stability, which in turn can affect its bioavailability and biological activity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous assignment of spectroscopic signals. The structure and numbering scheme for 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid are presented below.

Caption: Molecular structure and atom numbering of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, one can deduce the carbon-hydrogen framework of a molecule. For complex molecules like 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are crucial for making unambiguous assignments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following is a recommended methodology for the analysis of phenolic glycosides.

Caption: Recommended workflow for NMR analysis of natural products.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are commonly chosen for their ability to dissolve polar phenolic glycosides. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH), which may either be observed or exchange with deuterium.

-

High-Field Spectrometer: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is critical for resolving complex spin systems in the sugar and aromatic regions of the spectrum.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy) is used to identify proton-proton spin couplings (typically through 2-3 bonds), which is essential for tracing the connectivity within the propanoic acid side chain and the glucose ring.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting the different structural fragments, for instance, linking the anomeric proton of the glucose to the aglycone, and the propanoic acid side chain to the aromatic ring.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid would exhibit characteristic signals for the aromatic protons, the propanoic acid side chain, the methoxy group, and the glucose moiety. The chemical shifts are influenced by the electronic environment of each proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Structural Fragment |

| H-3 | ~6.60 | d | ~2.5 | Aromatic |

| H-5 | ~6.55 | dd | ~8.5, 2.5 | Aromatic |

| H-6 | ~7.10 | d | ~8.5 | Aromatic |

| H-7 (α) | ~2.90 | t | ~7.5 | Propanoic acid chain |

| H-8 (β) | ~2.65 | t | ~7.5 | Propanoic acid chain |

| -OCH₃ | ~3.75 | s | - | Methoxy group |

| H-1' | ~4.90 | d | ~7.5 | Anomeric proton (β-glucose) |

| H-2' - H-6' | ~3.20 - 3.90 | m | - | Glucose ring protons |

Interpretation of Predicted ¹H NMR Data:

-

Aromatic Region (δ 6.5-7.1 ppm): The aromatic protons (H-3, H-5, and H-6) would appear as a three-spin system. H-6 is expected to be the most downfield due to the deshielding effect of the adjacent propanoic acid chain. The ortho-coupling between H-5 and H-6 would be large (~8.5 Hz), while the meta-coupling between H-3 and H-5 would be smaller (~2.5 Hz).

-

Propanoic Acid Chain (δ 2.6-2.9 ppm): The α- and β-protons (H-7 and H-8) would appear as two triplets due to coupling with each other, forming a classic A₂B₂ system.

-

Methoxy Group (δ ~3.75 ppm): The three protons of the methoxy group are equivalent and would appear as a sharp singlet.

-

Glucose Moiety (δ 3.2-4.9 ppm): The anomeric proton (H-1') is the most downfield of the sugar protons due to its position adjacent to two oxygen atoms. A coupling constant of ~7.5 Hz is characteristic of a β-anomeric configuration, indicating a trans-diaxial relationship with H-2'. The remaining glucose protons would resonate in a crowded region between 3.2 and 3.9 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |

| C-1 | ~157.0 | Aromatic (oxygen-bearing) |

| C-2 | ~115.0 | Aromatic |

| C-3 | ~101.0 | Aromatic |

| C-4 | ~159.0 | Aromatic (oxygen-bearing) |

| C-5 | ~106.0 | Aromatic |

| C-6 | ~130.0 | Aromatic |

| C-7 (α) | ~35.0 | Propanoic acid chain |

| C-8 (β) | ~25.0 | Propanoic acid chain |

| C-9 | ~175.0 | Carboxylic acid |

| -OCH₃ | ~55.5 | Methoxy group |

| C-1' | ~102.0 | Anomeric carbon |

| C-2' | ~74.0 | Glucose |

| C-3' | ~77.0 | Glucose |

| C-4' | ~70.5 | Glucose |

| C-5' | ~76.5 | Glucose |

| C-6' | ~61.5 | Glucose |

Interpretation of Predicted ¹³C NMR Data:

-

Aromatic Carbons (δ 101-159 ppm): The oxygenated aromatic carbons (C-1 and C-4) are the most downfield. The chemical shifts are consistent with a substituted benzene ring.

-

Propanoic Acid Carbons (δ 25-175 ppm): The carboxylic acid carbon (C-9) is significantly downfield (~175 ppm). The aliphatic carbons of the side chain (C-7 and C-8) are found in the upfield region.

-

Glucose Carbons (δ 61-102 ppm): The anomeric carbon (C-1') is the most downfield of the sugar carbons (~102 ppm). The hydroxymethyl carbon (C-6') is typically the most upfield of the sugar ring carbons (~61.5 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, non-volatile molecules like phenolic glycosides, as it typically produces intact molecular ions.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for MS analysis of phenolic glycosides.

Causality in Experimental Choices:

-

ESI in Negative Ion Mode: Phenolic hydroxyl and carboxylic acid groups are readily deprotonated, making negative ion mode ESI highly sensitive for this class of compounds. The deprotonated molecule [M-H]⁻ is typically the most abundant ion observed.

-

High-Resolution Mass Spectrometry: Instruments like Q-TOF (Quadrupole Time-of-Flight) or Orbitrap provide high mass accuracy, allowing for the confident determination of the elemental composition of the parent ion and its fragments. This is a cornerstone of trustworthy structure elucidation.

-

Tandem MS (MS/MS): By isolating the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information, such as the nature of the sugar moiety and the aglycone.

Mass Spectrometry Data and Fragmentation Analysis

The molecular formula of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is C₁₆H₂₂O₉, with a monoisotopic mass of 358.1264 Da.

Observed Mass Spectrometry Data: Public databases contain experimental LC-MS data for this compound.[1]

| Ion | Observed m/z | Inferred Information |

| [M-H]⁻ | 357.1199 | Deprotonated molecule |

| [M+Na]⁺ | 381.1056 | Sodium adduct |

| [M+NH₄]⁺ | 376.1557 | Ammonium adduct |

Fragmentation Analysis of the [M-H]⁻ Ion: The most significant fragmentation pathway for O-glycosides in negative ion mode ESI-MS/MS is the cleavage of the glycosidic bond. This results in the loss of the sugar moiety as a neutral molecule (162 Da for glucose).

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion.

-

Primary Fragmentation: The most prominent fragmentation is the cleavage of the O-glycosidic bond, leading to a neutral loss of 162 Da (C₆H₁₀O₅). This results in the formation of the deprotonated aglycone ion at m/z 195.0663. This is a hallmark fragmentation for O-glycosides and confirms the mass of both the sugar and the aglycone.

-

Secondary Fragmentation: The aglycone ion (m/z 195.0663) can further fragment by losing a molecule of carbon dioxide (44 Da) from the carboxylic acid group. This decarboxylation leads to the fragment ion observed at m/z 151.0748.

Conclusion

The structural elucidation of natural products like 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid relies on the synergistic application of NMR and MS techniques. While experimental NMR data for this specific compound is not widely available, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through the analysis of its structural components and comparison with analogous compounds. The mass spectrometry data provides a definitive molecular weight and, through fragmentation analysis, confirms the core structure consisting of a propanoic acid-substituted methoxyphenol and a glucose unit. The protocols and interpretive frameworks presented in this guide offer a comprehensive approach for researchers to confidently identify and characterize this and other related phenolic glycosides.

References

-

mzCloud. 3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid. [Link]

-

PubChem. 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid. [Link]

Sources

"3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid" literature review

An In-depth Technical Guide to 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid: Synthesis, Properties, and Inferred Biological Potential

Introduction

3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a glycosidic derivative belonging to the broad class of phenolic compounds.[1] As a molecule featuring a glucose moiety attached to a substituted phenylpropanoic acid backbone, it shares structural similarities with numerous naturally occurring and synthetic compounds of significant interest in pharmacology and materials science. Direct scientific literature on this specific compound (CAS No. 477873-63-5) is sparse.[1][2][3] However, a comprehensive analysis of its structural components and related analogs allows for a scientifically grounded exploration of its potential chemical properties, plausible synthetic routes, and hypothesized biological activities.

This guide provides a detailed technical overview for researchers and drug development professionals. By examining the chemistry and pharmacology of its constituent parts—the phenylpropanoic acid core, the methoxy and glucosyl substituents, and closely related natural products like phloretin and dihydroferulic acid—we can construct a robust profile of this molecule's potential. This document will delve into its proposed synthesis, physicochemical characteristics, and inferred biological activities, offering a roadmap for future research and development.

Chemical Profile and Physicochemical Properties

The fundamental properties of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid are derived from its chemical structure. It is a glycoside formed from a substituted dihydrochalcone aglycone.[1] The presence of a glucose unit significantly impacts its solubility and polarity compared to its non-glycosylated counterpart.

| Property | Value | Source |

| CAS Number | 477873-63-5 | [2][3] |

| Molecular Formula | C16H22O9 | [1][3] |

| Molecular Weight | 358.34 g/mol | [1][3] |

| Computed XLogP3 | -0.8 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Appearance | White to cream crystals or powder (Inferred from analogs) | [4] |

The negative XLogP3 value suggests high water solubility, a characteristic feature of glycosides which often contrasts with the more lipophilic nature of their aglycones.[1] This property is critical for its potential formulation and biological disposition.

Proposed Chemical Synthesis

While a specific synthesis for 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is not documented in readily available literature, a plausible multi-step route can be designed based on established organic chemistry principles and published syntheses of similar molecules, such as 3-(m-methoxyphenyl)propionic acid.[5] The proposed pathway involves the preparation of a substituted cinnamic acid, followed by glycosylation and subsequent reduction.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Knoevenagel Condensation to form 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid.

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (10 volumes), add piperidine (0.1 equivalents) as a catalyst.

-

Heat the reaction mixture at 90-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a stirred solution of cold, dilute hydrochloric acid (1 M).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the cinnamic acid derivative.

Step 2: Glycosylation with Acetobromo-α-D-glucose.

-

Dissolve the product from Step 1 (1 equivalent) in a solution of potassium hydroxide in acetone/water.

-

Add a solution of Acetobromo-α-D-glucose (1.1 equivalents) in acetone dropwise at room temperature.

-

Stir the reaction for 24-48 hours. Monitor for the formation of the protected glucoside.

-

Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude protected product.

Step 3: Deprotection of the Acetyl Groups.

-

Dissolve the crude product from Step 2 in dry methanol.

-

Add a catalytic amount of sodium methoxide and stir at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic ion-exchange resin, filter, and evaporate the solvent to yield the glucosylated cinnamic acid derivative.

Step 4: Catalytic Hydrogenation to the Propanoic Acid.

-

Dissolve the deacetylated product from Step 3 in ethanol (20 volumes).

-

Add 10% Palladium on charcoal (Pd/C) catalyst (approx. 0.05 g per gram of substrate).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) until hydrogen uptake ceases (typically 6-12 hours).[5]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to yield the final product, 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid. Purify further by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for the target compound.

Inferred Biological Activities and Mechanisms of Action

The biological potential of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid can be inferred from the activities of its structural analogs. The primary hypothesis is that, upon ingestion, it may act as a pro-drug, being hydrolyzed by gut microbiota or enteric enzymes to its aglycone, 3-(2-hydroxy-4-methoxyphenyl)propanoic acid, which could then be further metabolized.

Antioxidant and Anti-inflammatory Potential

Many phenolic compounds are potent antioxidants. A close structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has demonstrated significant antioxidant effects.[6][7] HMPA has been shown to reduce oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[8]

-

Hypothesized Mechanism: It is plausible that the aglycone of our target compound could exert similar antioxidant effects. It may scavenge free radicals directly or, more significantly, modulate cellular redox signaling. The anti-inflammatory activity observed in related compounds like 3-(4-methoxyphenyl)propionic acid, which acts as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting prostaglandin synthesis, further supports this potential.[9]

Caption: Hypothesized Nrf2-mediated antioxidant mechanism.

Metabolic Regulation

The parent structure of the aglycone is related to phloretin, a dihydrochalcone found in apples.[10] Phloretin and its well-known glucoside, phlorizin, are extensively studied for their effects on glucose metabolism. Phlorizin is a potent inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[11] While phloretin itself is a weaker inhibitor of these transporters, it has been shown to improve metabolic homeostasis in animal models.[10]

-

Hypothesized Mechanism: Following oral administration, the glycosidic bond of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid would likely be cleaved in the small intestine. The resulting aglycone could then be absorbed and potentially interact with glucose transporters or other metabolic targets, although its efficacy relative to phloretin would need to be determined experimentally.

Enzyme Inhibition

Another structural relative, 3-(2,4-Dihydroxyphenyl)propanoic acid, is a potent competitive inhibitor of tyrosinase, an essential enzyme in melanin synthesis.[12] This suggests a potential application in dermatology for treating hyperpigmentation disorders.

-

Hypothesized Mechanism: The aglycone, possessing a similar dihydroxyphenyl structure (after potential demethylation), could exhibit inhibitory activity against tyrosinase or other enzymes. The specific substitution pattern would be critical in determining the potency and selectivity of this inhibition.